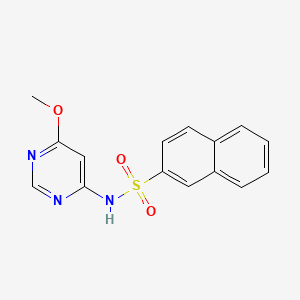

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of a sulfonamide functional group (-SO2NH2). This group forms the basis of several groups of drugs and exhibits a range of pharmacological activities .Scientific Research Applications

Positron Emission Tomography (PET) Imaging Agents

Naphthalene-sulfonamides have been synthesized as potential positron emission tomography (PET) agents for imaging of human CCR8. The target tracers were prepared by O-[(11)C]methylation or N-[(11)C]methylation, highlighting their utility in radiolabeling for PET imaging applications (Wang et al., 2008).

Anticancer and Antituberculosis Activity

New sulfonamides derived from 4-methoxyacetophenone have shown remarkable anticancer and antituberculosis activities. These compounds, through Claisen-Schmidt condensation, exhibit significant cytotoxic effects, particularly against leukemia and melanoma cell lines, as well as potent antituberculosis activity, highlighting their therapeutic potential in cancer and tuberculosis treatment (Castaño et al., 2019).

Binding Studies

Studies on the binding of p-hydroxybenzoic acid esters to bovine serum albumin have used fluorescent probes based on naphthalene sulfonamides, demonstrating their role in sensitive and rapid determination of binding mechanisms. This underscores their application in understanding drug-protein interactions (Jun et al., 1971).

σ1 Receptor Binding and Activity

The synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives and their evaluation for σ1 receptor binding and activity have shed light on the potential use of naphthalene-sulfonamide derivatives as tools for PET experiments. Their antiproliferative activity in rat glioma cells opens new avenues for tumor research and therapy (Berardi et al., 2005).

Magnetic Anisotropy in Cobalt(ii) Complexes

A series of cobalt(ii) complexes with sulfonamide ligands have shown that systematic substitution leads to subtle variations in CoN4 coordination geometry, affecting magnetic anisotropy. This correlation highlights their application in designing magnetic materials with specific properties (Wu et al., 2019).

Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers have been assessed for their potential in fuel cell applications, focusing on properties like water sorption, proton conductivity, and methanol permeability. Their performance suggests a promising role in developing proton-exchange-membrane fuel cells (Einsla et al., 2005).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Mode of Action

Based on the known action of sulfonamides, it can be inferred that this compound likely acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This disruption in the folic acid pathway leads to a decrease in the production of essential bacterial proteins, thereby inhibiting bacterial growth and multiplication .

Result of Action

As a sulfonamide, it is expected to inhibit bacterial growth and multiplication by interfering with the synthesis of folic acid, an essential component for bacterial protein synthesis .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that sulfonamides, a group of compounds to which N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide belongs, exhibit a range of pharmacological activities . They can interact with various enzymes and proteins, such as carbonic anhydrase and dihydropteroate synthetase . The nature of these interactions is often inhibitory, which allows sulfonamides to play a role in treating a diverse range of disease states .

Cellular Effects

They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually leads to the prevention of bacterial DNA growth and cell division or replication .

Temporal Effects in Laboratory Settings

It is known that sulfonamides can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Sulfonamides can cause a strong allergic reaction when used in large doses .

Metabolic Pathways

It is known that sulfonamides can inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division or replication .

Transport and Distribution

Sulfonamides can interact with various transporters or binding proteins .

Subcellular Localization

Sulfonamides can interact with various compartments or organelles within the cell .

properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15-9-14(16-10-17-15)18-22(19,20)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPWEVJEWLKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![3-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2756548.png)

![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2756565.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)